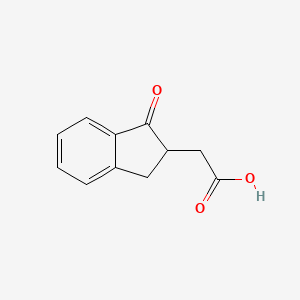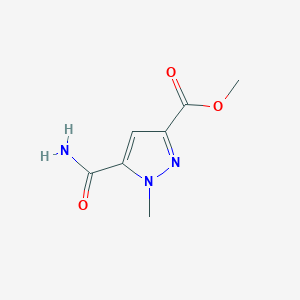
3-(3-hydroxypropyl)-1,3-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropionic acid is a carboxylic acid, specifically a beta hydroxy acid . It is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .
Synthesis Analysis
The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP . A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis .Chemical Reactions Analysis
The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP . Herein, a novel oxaloacetate pathway was successfully established for 3-HP biosynthesis .Physical And Chemical Properties Analysis
3-Hydroxypropionic acid is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .Direcciones Futuras
3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-(3-hydroxypropyl)-1,3-dimethylurea can be achieved through a two-step reaction process. The first step involves the reaction of 3-chloro-1,2-propanediol with dimethylurea to form 3-(dimethylamino)-1,2-propanediol. The second step involves the reaction of 3-(dimethylamino)-1,2-propanediol with sodium cyanate to form 3-(3-hydroxypropyl)-1,3-dimethylurea.", "Starting Materials": [ "3-chloro-1,2-propanediol", "dimethylurea", "sodium cyanate" ], "Reaction": [ { "Reactants": "3-chloro-1,2-propanediol + dimethylurea", "Conditions": "Reflex in ethanol", "Products": "3-(dimethylamino)-1,2-propanediol" }, { "Reactants": "3-(dimethylamino)-1,2-propanediol + sodium cyanate", "Conditions": "Heating in water", "Products": "3-(3-hydroxypropyl)-1,3-dimethylurea" } ] } | |
Número CAS |
25064-50-0 |
Nombre del producto |
3-(3-hydroxypropyl)-1,3-dimethylurea |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




